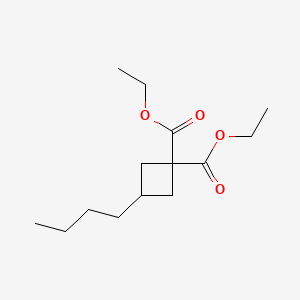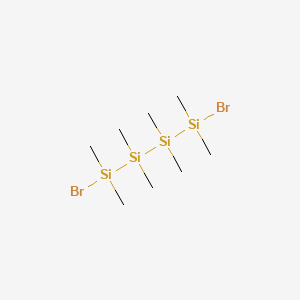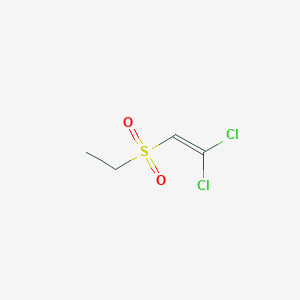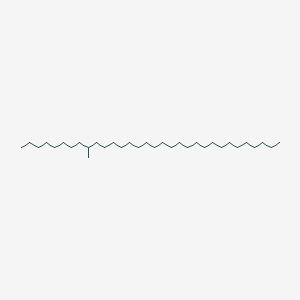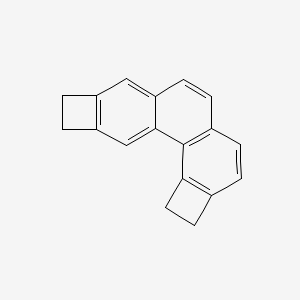
Dicyclobuta(b,g)phenanthrene, 1,2,8,9-tetrahydro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dicyclobuta(b,g)phenanthrene, 1,2,8,9-tetrahydro- is a complex organic compound with the molecular formula C18H14 It is characterized by its unique structure, which includes multiple aromatic rings and four-membered rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dicyclobuta(b,g)phenanthrene, 1,2,8,9-tetrahydro- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require the use of catalysts, high temperatures, and specific solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of Dicyclobuta(b,g)phenanthrene, 1,2,8,9-tetrahydro- may involve large-scale chemical reactors where the reaction conditions are optimized for maximum yield. The process includes the purification of the final product through techniques such as crystallization, distillation, or chromatography to ensure high purity and quality.
Análisis De Reacciones Químicas
Types of Reactions
Dicyclobuta(b,g)phenanthrene, 1,2,8,9-tetrahydro- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often facilitated by reagents like halogens or alkylating agents.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and halogens (e.g., chlorine, bromine). The reaction conditions vary depending on the desired transformation, but they often require controlled temperatures, specific solvents, and catalysts to achieve optimal results.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the specific conditions used. For example, oxidation reactions may yield quinones or other oxygenated derivatives, while reduction reactions may produce fully saturated hydrocarbons.
Aplicaciones Científicas De Investigación
Dicyclobuta(b,g)phenanthrene, 1,2,8,9-tetrahydro- has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the behavior of polycyclic aromatic hydrocarbons and their reactivity.
Biology: Researchers investigate its potential biological activity and interactions with biomolecules.
Medicine: It is explored for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.
Industry: The compound is used in the development of advanced materials, such as organic semiconductors and polymers.
Mecanismo De Acción
The mechanism of action of Dicyclobuta(b,g)phenanthrene, 1,2,8,9-tetrahydro- involves its interaction with molecular targets and pathways within biological systems. The compound’s unique structure allows it to interact with specific enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Dicyclobuta(b,h)phenanthrene, 1,2,7,8-tetrahydro-: This compound has a similar structure but differs in the position of the hydrogen atoms and the arrangement of the rings.
Phenanthrene: A simpler polycyclic aromatic hydrocarbon with fewer rings and a different arrangement of atoms.
Uniqueness
Dicyclobuta(b,g)phenanthrene, 1,2,8,9-tetrahydro- is unique due to its specific arrangement of aromatic and four-membered rings, which imparts distinctive chemical properties and reactivity. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
67237-38-1 |
|---|---|
Fórmula molecular |
C18H14 |
Peso molecular |
230.3 g/mol |
Nombre IUPAC |
pentacyclo[10.6.0.02,9.03,6.014,17]octadeca-1(18),2(9),3(6),7,10,12,14(17)-heptaene |
InChI |
InChI=1S/C18H14/c1-2-12-3-6-15-9-13-4-5-14(13)10-17(15)18(12)16-8-7-11(1)16/h1-3,6,9-10H,4-5,7-8H2 |
Clave InChI |
JURYTAHXWYUYDV-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=C1C=CC3=C2C4=CC5=C(CC5)C=C4C=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


methanone](/img/structure/B14469765.png)
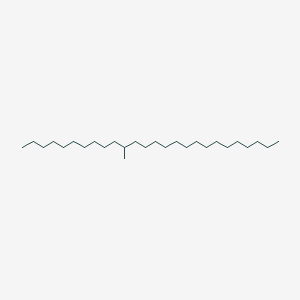
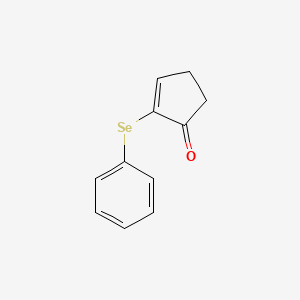
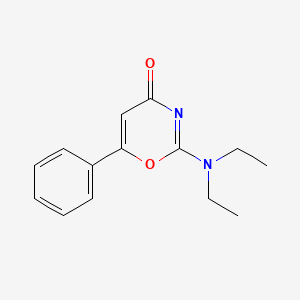
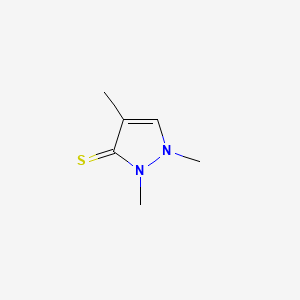
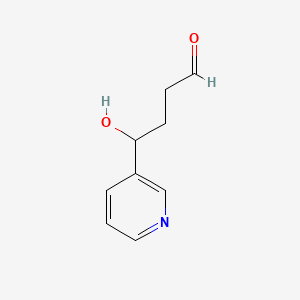
![2-({1-Bromo-2-[(propan-2-yl)oxy]ethenyl}oxy)propane](/img/structure/B14469791.png)
